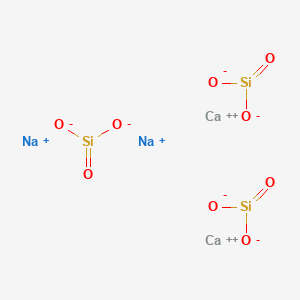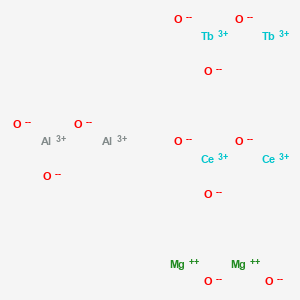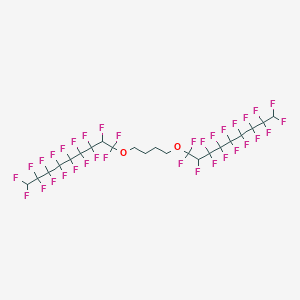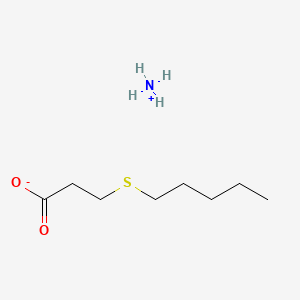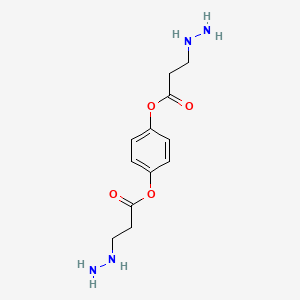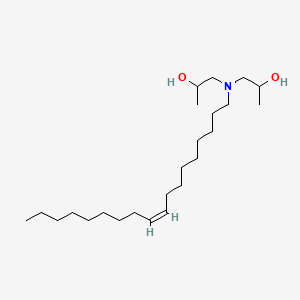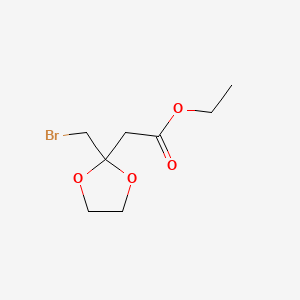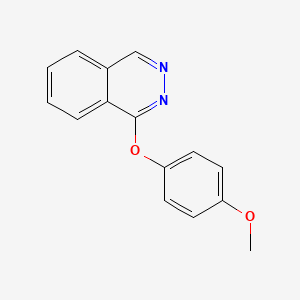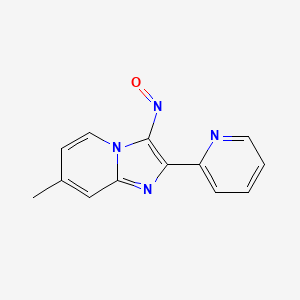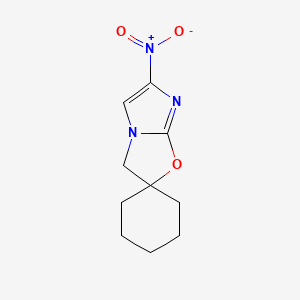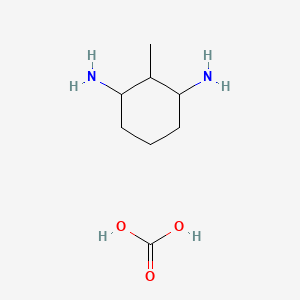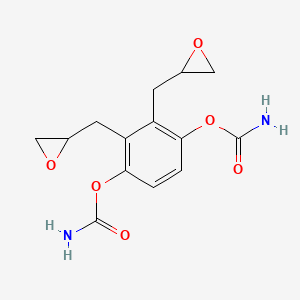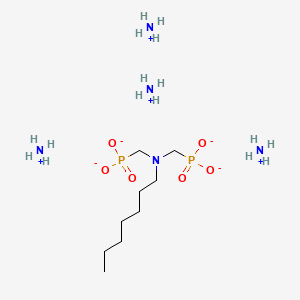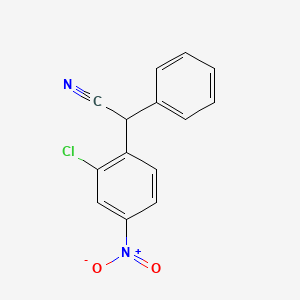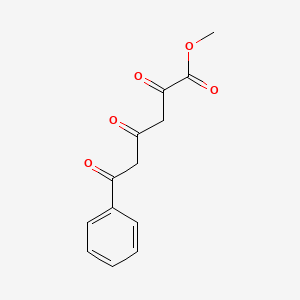
Methyl alpha,gamma,epsilon-trioxobenzenehexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl alpha,gamma,epsilon-trioxobenzenehexanoate is a chemical compound with the molecular formula C13H12O5 and a molecular weight of 248.23138 g/mol . . This compound is characterized by its unique structure, which includes three oxo groups attached to a benzene ring and a hexanoate ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl alpha,gamma,epsilon-trioxobenzenehexanoate typically involves the esterification of α,γ,ε-Trioxobenzenehexanoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl alpha,gamma,epsilon-trioxobenzenehexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Amides and esters.
Wissenschaftliche Forschungsanwendungen
Methyl alpha,gamma,epsilon-trioxobenzenehexanoate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl alpha,gamma,epsilon-trioxobenzenehexanoate involves its interaction with specific molecular targets and pathways. The oxo groups and ester functionality allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl alpha,gamma,epsilon-trioxobenzenehexanoate: Similar compounds include other trioxobenzene derivatives and hexanoate esters.
Unique Features:
List of Similar Compounds
- α,γ,ε-Trioxobenzenehexanoic acid
- Methyl alpha,gamma,epsilon-trioxobenzenehexanoic acid
- Hexanoate esters with different substituents
Eigenschaften
CAS-Nummer |
76798-27-1 |
|---|---|
Molekularformel |
C13H12O5 |
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
methyl 2,4,6-trioxo-6-phenylhexanoate |
InChI |
InChI=1S/C13H12O5/c1-18-13(17)12(16)8-10(14)7-11(15)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
UHBQYIPCSNKCFU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=O)CC(=O)CC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


